molecular formula C19H21N5O B14099935 5-((4-ethylphenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

5-((4-ethylphenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14099935
M. Wt: 335.4 g/mol
InChI Key: PGJBGYLGKYCHEI-UHFFFAOYSA-N
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Description

The compound 5-((4-ethylphenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide belongs to the class of triazole carboxamides, which are characterized by a 1,2,3-triazole core substituted with carboxamide and aryl/alkyl groups. This compound features a 4-ethylphenylamino group at the 5-position and a 2-methylbenzyl substituent on the carboxamide nitrogen. Such structural motifs are often associated with biological activity, including kinase inhibition and modulation of signaling pathways like Wnt/β-Catenin .

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

5-(4-ethylanilino)-N-[(2-methylphenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H21N5O/c1-3-14-8-10-16(11-9-14)21-18-17(22-24-23-18)19(25)20-12-15-7-5-4-6-13(15)2/h4-11H,3,12H2,1-2H3,(H,20,25)(H2,21,22,23,24)

InChI Key

PGJBGYLGKYCHEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-ethylphenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((4-ethylphenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the triazole ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

5-((4-ethylphenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((4-ethylphenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Triazole carboxamides exhibit diverse pharmacological properties depending on their substitution patterns. Below is a comparative analysis of key analogues:

Compound Substituents Biological Activity Synthesis Method Key Data
Target Compound 5-(4-Ethylphenylamino), N-(2-methylbenzyl) Not explicitly reported (inferred Wnt/β-Catenin or kinase modulation) Likely General Procedure B Pending NMR/HRMS data; structure inferred from similar syntheses
3o (5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-triazole-4-carboxamide) 5-Ethyl, 1-(2-fluorophenyl), N-(quinolin-2-yl) Wnt/β-Catenin pathway inhibition General Procedure B HRMS, HPLC purity >95%, NMR confirmed
6p (MKA098) 1-(4-Fluoro-2-nitrophenyl), N-(4-ethylphenyl) Apoptosis modulation (MIF inhibition) General Procedure D HRMS: [M+H]+ 368.0142, HPLC purity 98.6%
3q (5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-triazole-4-carboxamide) 5-Methyl, 1-(o-tolyl), N-(naphthalen-2-yl) Wnt/β-Catenin pathway inhibition General Procedure B NMR, HRMS, and HPLC data confirmed
4d (Hsp90 Inhibitor) 1-(2,4-Dihydroxy-5-isopropylphenyl), 5-(pyridin-4-yl), N-(2,6-difluorophenyl) Dual Hsp90/B-Raf/PDHK1 inhibition Multi-step synthesis IC50: Hsp90 = 0.12 μM, B-Raf = 0.45 μM
M1 (CAI Metabolite) Benzophenone fragment (triazole cleavage) Non-functional in calcium influx inhibition Phase I metabolism Detected in patient blood/urine; no pharmacological activity

Key Structural and Functional Differences

Amino Substituents: The 4-ethylphenylamino group in the target compound contrasts with quinolin-2-yl (3o) or naphthalen-2-yl (3q) in other analogues. These aromatic substituents likely influence binding affinity to targets like β-Catenin or kinases .

Carboxamide Substituents :

  • The 2-methylbenzyl moiety in the target compound differs from 2-fluorophenyl (3o) or diethoxymethylbenzyl (33, ). These variations alter lipophilicity and steric bulk, impacting membrane permeability and target engagement.

Biological Activity: Compounds like 3o and 3q inhibit the Wnt/β-Catenin pathway, critical in cancer and metabolic diseases . The target compound’s lack of a quinoline or naphthalene group may reduce potency in this context. MKA098 (6p) and 4d (Hsp90 inhibitor) demonstrate the importance of nitro and pyridinyl groups for apoptosis modulation and multi-kinase inhibition, respectively .

Physicochemical and Pharmacokinetic Properties

  • Purity and Stability : MKA098 (6p) and 3o exhibit HPLC purity >95%, a benchmark for drug development . The target compound’s stability remains unverified but may benefit from the ethyl group’s moderate hydrophobicity.
  • Metabolism : The ethylphenyl group in the target compound may undergo oxidative metabolism (similar to CAI’s cleavage into M1 ), whereas fluoro and nitro groups in MKA098 resist degradation .

Biological Activity

5-((4-ethylphenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C19H22N4O
  • Molecular Weight : 318.41 g/mol
  • CAS Number : [Not provided in search results]

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an enzyme inhibitor and its effects on different biological systems.

Enzyme Inhibition

Research indicates that triazole compounds can act as inhibitors of various enzymes. For instance:

  • Acetylcholinesterase (AChE) Inhibition : A study demonstrated that triazole derivatives exhibit significant inhibition against AChE, which is crucial for neurotransmission. The presence of specific substituents on the triazole ring influences the inhibitory potency. The compound's structure suggests it may interact favorably with the enzyme's active site, potentially leading to enhanced inhibitory activity compared to other derivatives .

Antioxidant Activity

Triazole derivatives have also shown promising antioxidant properties. In vitro assays measuring the ability to scavenge free radicals indicated that certain modifications to the triazole structure can enhance antioxidant capacity . This property is vital for protecting cells from oxidative stress-related damage.

Case Studies and Research Findings

  • Study on Neuroprotective Effects :
    • A study investigated the neuroprotective effects of this compound against hydrogen peroxide-induced neurotoxicity in neuronal cell lines. Results indicated that the compound significantly reduced cell death and oxidative stress markers, suggesting its potential as a neuroprotective agent .
  • Antimicrobial Activity :
    • The compound was tested against a range of bacterial strains. It exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AChE InhibitionSignificant inhibition observed
Antioxidant ActivityHigh radical scavenging ability
Antimicrobial ActivityModerate activity against Gram-positive bacteria

Table 2: Structure-Activity Relationship (SAR)

SubstituentEffect on ActivityReference
4-Ethylphenyl GroupEnhances binding affinity
2-Methylbenzyl GroupImproves lipophilicity

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